molecular formula C13H10ClNO3 B6391979 2-(4-Chloro-2-methoxyphenyl)isonicotinic acid, 95% CAS No. 1261911-59-4

2-(4-Chloro-2-methoxyphenyl)isonicotinic acid, 95%

Cat. No. B6391979
CAS RN: 1261911-59-4
M. Wt: 263.67 g/mol
InChI Key: AAWZSULGEIGJIW-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methoxyphenyl)isonicotinic acid (2-CMPI) is an organic compound belonging to the class of isonicotinic acid derivatives. It has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.

Scientific Research Applications

2-(4-Chloro-2-methoxyphenyl)isonicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of various compounds, such as 4-chloro-2-methoxybenzyl alcohol, 4-chloro-2-methoxybenzaldehyde, and 4-chloro-2-methoxybenzyl chloride. It has also been used as a reagent for the synthesis of various compounds, such as 1-methyl-4-chloro-2-methoxybenzene and 4-chloro-2-methoxybenzyl acetate.

Mechanism of Action

2-(4-Chloro-2-methoxyphenyl)isonicotinic acid, 95% is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This inhibition can lead to an increase in the bioavailability of drugs, which can result in an increased therapeutic effect.
Biochemical and Physiological Effects
2-(4-Chloro-2-methoxyphenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, resulting in an increased bioavailability of drugs. It has also been shown to have anti-inflammatory and anti-cancer effects. In addition, it has been shown to have anti-oxidant and anti-microbial effects.

Advantages and Limitations for Lab Experiments

2-(4-Chloro-2-methoxyphenyl)isonicotinic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive and easy to obtain compound, and it is stable in a variety of conditions. However, it has several limitations. It is a relatively new compound, and its biochemical and physiological effects are not yet fully understood. Additionally, its mechanism of action is not yet fully understood.

Future Directions

There are several potential future directions for research on 2-(4-Chloro-2-methoxyphenyl)isonicotinic acid, 95%. First, further research is needed to better understand its biochemical and physiological effects. Additionally, further research is needed to better understand its mechanism of action. Finally, further research is needed to explore its potential applications in drug synthesis and drug delivery.

Synthesis Methods

2-(4-Chloro-2-methoxyphenyl)isonicotinic acid, 95% can be synthesized by a two-step process. First, 4-chloro-2-methoxyphenyl isonicotinic acid (4-CMPI) is synthesized by reacting 4-chloro-2-methoxyphenol with isonicotinic acid. Then, 4-CMPI is reacted with sodium nitrite to yield 2-(4-Chloro-2-methoxyphenyl)isonicotinic acid, 95%.

properties

IUPAC Name

2-(4-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-12-7-9(14)2-3-10(12)11-6-8(13(16)17)4-5-15-11/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWZSULGEIGJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687939
Record name 2-(4-Chloro-2-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261911-59-4
Record name 2-(4-Chloro-2-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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